molecular formula C11H9NO5 B13339733 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid

5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13339733
M. Wt: 235.19 g/mol
InChI Key: VQTZNFBTPOWKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a hydroxy and methoxy group on the phenyl ring, which is attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an acid catalyst . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process . These methods also help in reducing the reaction time and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxaldehyde.

    Reduction: Formation of 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-methanol.

    Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They are being tested for anti-inflammatory, anticancer, and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the creation of catalysts and other functional materials .

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This dual substitution enhances its chemical reactivity and biological activity. The methoxy group increases its lipophilicity, potentially improving its ability to cross cell membranes, while the hydroxy group enhances its ability to form hydrogen bonds with biological targets .

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

5-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H9NO5/c1-16-10-4-6(2-3-8(10)13)9-5-7(11(14)15)12-17-9/h2-5,13H,1H3,(H,14,15)

InChI Key

VQTZNFBTPOWKAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=NO2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.